molecular formula C11H16ClN B13565587 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride

Cat. No.: B13565587
M. Wt: 197.70 g/mol
InChI Key: TYHSMXYMKPKBCF-UHFFFAOYSA-N
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Description

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride is a chemical compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted phenylhydrazine with a ketone under acidic conditions to form the benzazepine ring system . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield more saturated benzazepine derivatives .

Mechanism of Action

The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride involves its interaction with specific molecular targets. It can bind to neurotransmitter receptors, such as dopamine receptors, and modulate their activity. This interaction can influence various signaling pathways and result in changes in cellular function . Additionally, it can inhibit certain enzymes and ion channels, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-6-7-10-4-2-3-5-11(10)12-8-9;/h2-5,9,12H,6-8H2,1H3;1H

InChI Key

TYHSMXYMKPKBCF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2NC1.Cl

Origin of Product

United States

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